
Acetic acid;oxan-4-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;oxan-4-ylmethanamine is a compound that combines the properties of acetic acid and oxan-4-ylmethanamine Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the chemical industry and as a food preservative Oxan-4-ylmethanamine, on the other hand, is a derivative of oxane (tetrahydropyran) with an amine group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;oxan-4-ylmethanamine can be achieved through several methods. One common approach involves the reaction of oxan-4-ylmethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the desired product. Another method involves the direct amination of oxan-4-ylmethanol using ammonia or an amine source under high temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;oxan-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-ylmethanone derivatives.
Reduction: Reduction reactions can convert the compound into oxan-4-ylmethanol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxan-4-ylmethanone derivatives.
Reduction: Oxan-4-ylmethanol derivatives.
Substitution: Various substituted oxan-4-ylmethanamine derivatives.
Scientific Research Applications
Acetic acid;oxan-4-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid;oxan-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Acetic acid;oxan-4-ylmethanamine can be compared with other similar compounds, such as:
Oxan-4-ylmethanol: Lacks the amine group, making it less reactive in certain chemical reactions.
Oxan-4-ylmethanone: Contains a carbonyl group instead of an amine, leading to different chemical properties and reactivity.
Acetic acid derivatives: Various derivatives of acetic acid, such as acetic anhydride and acetyl chloride, have different reactivity and applications.
The uniqueness of this compound lies in its combination of acetic acid and oxan-4-ylmethanamine properties, making it a versatile compound with diverse applications in research and industry.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
acetic acid;oxan-4-ylmethanamine |
InChI |
InChI=1S/C6H13NO.C2H4O2/c7-5-6-1-3-8-4-2-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4) |
InChI Key |
LGXHJPCEXUYVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1COCCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


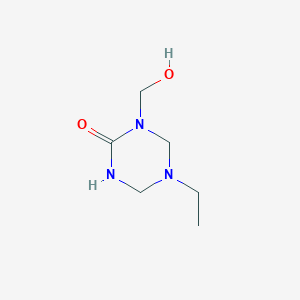
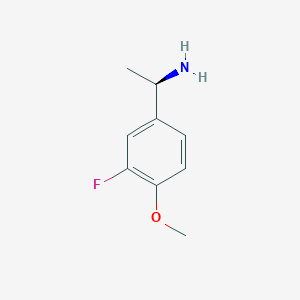


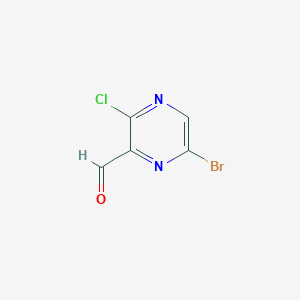
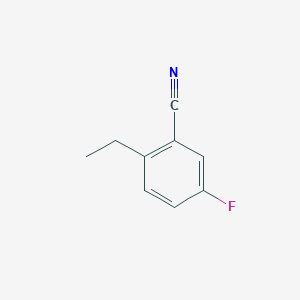
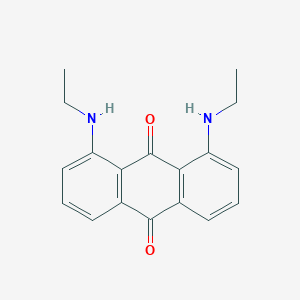
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)
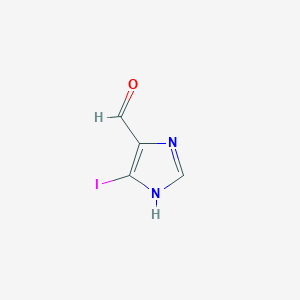

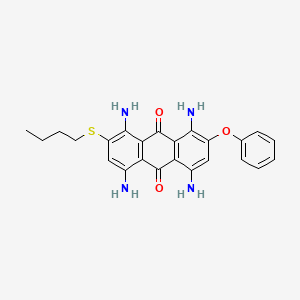
![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)
![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)

